molecular formula C7H6ClNO2 B13620876 3-Chloro-2-methylisonicotinic acid

3-Chloro-2-methylisonicotinic acid

Cat. No.: B13620876
M. Wt: 171.58 g/mol
InChI Key: ZIEDPQAKGPIGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-methylisonicotinic acid is a substituted isonicotinic acid derivative characterized by a chlorine atom at the 3-position and a methyl group at the 2-position of the pyridine ring.

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

3-chloro-2-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C7H6ClNO2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3H,1H3,(H,10,11)

InChI Key

ZIEDPQAKGPIGLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Description of Method

One widely used approach involves the conversion of 3-chloro-2-aminotoluene derivatives into the corresponding diazonium salt, followed by hydrolysis to introduce the carboxylic acid group. This method typically uses strong acids such as sulfuric acid or hydrochloric acid and sodium nitrite for diazotization under controlled low temperatures (0–10 °C) to maintain the stability of the diazonium intermediate.

Experimental Procedure (Patent CN1305843C)

  • Step 1: 3-chloro-2-aminotoluene is dissolved in an acid medium (sulfuric acid or hydrochloric acid) and cooled to approximately 10 °C.
  • Step 2: Sodium nitrite (40% aqueous solution) is added dropwise at 0–5 °C over 2.5 hours to form the diazonium salt.
  • Step 3: The diazonium salt solution is then reacted under basic conditions (pH maintained strongly basic) to facilitate hydrolysis and formation of the acid.
  • Step 4: The reaction mixture is warmed to room temperature and stirred for several hours to complete the reaction.
  • Step 5: The product is extracted with toluene, dried over anhydrous magnesium sulfate, filtered, and purified by distillation or recrystallization.

Yield and Purity

  • The process yields 3-chloro-2-methylisonicotinic acid with an 85% yield.
  • The boiling point of the purified product is approximately 117 °C at 10 mmHg vacuum.
  • The product is obtained as a yellow oil or solid, depending on purification.

Notes on Reaction Conditions

  • Maintaining low temperature during diazotization is critical to prevent decomposition.
  • Strong basicity during hydrolysis is necessary to drive the reaction to completion.
  • Use of toluene as an extraction solvent aids in efficient separation and purification.

Optimized Synthetic Route via Nitration, Reduction, Diazotization, and Hydrolysis

A recent and more practical synthetic strategy for related chlorinated benzoic acids involves:

  • Nitration of 2,4-difluoro-3-chlorobenzoic acid to introduce a nitro group.
  • Esterification of the nitro acid to reduce solubility and facilitate purification.
  • Catalytic reduction of the nitro group to an amino group using palladium on carbon (Pd/C) and hydrogen under mild pressure.
  • Diazotization of the amino ester followed by hydrolysis to yield the hydroxy acid.

This method avoids the use of dangerous alkyllithium reagents and extremely low temperatures, improving safety and scalability.

Key Experimental Data (Adapted from Zhang et al., 2021)

Step Reagents/Conditions Yield (%) Notes
Nitration Concentrated HNO3, H2SO4, 70–75 °C 94 Slow due to electron-withdrawing groups
Esterification Ethanol, H2SO4 reflux 86 Facilitates purification
Reduction 5% Pd/C, H2 (0.8–1 MPa), MeOH, 40 °C 97 High yield, mild conditions
Diazotization/Hydrolysis NaNO2, H2SO4, 0–10 °C 90 Optimized equivalents of NaNO2 and acid

Reduction Optimization Table

Entry Catalyst & Additive Solvent Temp (°C) Time (h) Yield (%)
1 Raney Ni + Hydrazine (3.0 equiv.) EtOH 60 9 45
6 5% Pd-C + Hydrazine (4.0 equiv.) MeOH 68 9 82
10 5% Pd-C + H2 (0.8 MPa) MeOH 40 5 97

Diazotization Optimization Table

Entry NaNO2 (equiv.) H2SO4 (equiv.) Temp (°C) Yield (%)
1 1.0 4.0 10 57
5 1.25 4.0 0 90

Comparative Analysis of Methods

Aspect Diazotization & Hydrolysis (Patent) Lithiation & Carboxylation (Literature) Nitration-Reduction-Diazotization (Recent Study)
Reagents Sodium nitrite, strong acids sec-Butyllithium, CO2 HNO3, Pd/C, NaNO2, H2SO4
Temperature 0–10 °C −75 °C 0–75 °C
Yield ~85% ~51% overall ~70% overall
Safety & Scalability Moderate (acid handling) Low (organolithium, cryogenic) High (mild conditions, no organolithium)
Purification Complexity Moderate High Low to moderate

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-methylisonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylisonicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methyl groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

A. 3-Chloroisonicotinic Acid

  • Structural Difference : Lacks the methyl group at the 2-position.
  • Reactivity : The absence of the methyl group reduces steric hindrance, increasing susceptibility to nucleophilic substitution at the 3-chloro position.

B. 2-Methylisonicotinic Acid

  • Structural Difference : Lacks the 3-chloro substituent.
  • Solubility : Higher aqueous solubility due to reduced halogenation.
  • Bioactivity : Demonstrated moderate antimicrobial activity in vitro, though less potent than chlorinated derivatives .

C. 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid

  • Structural Difference : Features a benzoyl-oxy bridge and chloromethyl group, unlike the direct chloro-methyl substitution in the target compound.

Biological Activity

3-Chloro-2-methylisonicotinic acid (C10H9ClN2O2) is a derivative of isonicotinic acid, notable for its unique structural features that contribute to its biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial and anticancer properties.

Structural Characteristics

The molecular structure of this compound includes a pyridine ring with a chlorine atom at the third position and a methyl group at the second position. These substituents significantly influence the compound's chemical reactivity and biological interactions.

Property Details
Molecular FormulaC10H9ClN2O2
Molecular WeightApproximately 224.64 g/mol
Key Functional GroupsCarboxylic acid, Chlorine, Methyl

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the chlorine and methyl groups enhances its binding affinity, allowing it to modulate various biochemical pathways.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Interaction : It may also act on certain receptors, influencing signaling pathways that are critical in disease mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness as an antibacterial agent has been explored, particularly against resistant strains.

  • Study Findings : In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Potential

The anticancer properties of this compound are under investigation, with preliminary studies suggesting it may induce apoptosis in cancer cells through various mechanisms.

  • Case Study : A study demonstrated that derivatives similar to this compound displayed cytotoxic effects on cancer cell lines, leading to cell cycle arrest and apoptosis .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Substitution Reactions : Chlorine can be replaced by nucleophiles.
  • Coupling Reactions : Participates in reactions such as Suzuki-Miyaura coupling for creating complex molecules.

This compound serves as a building block in organic synthesis and has applications in pharmaceuticals and agrochemicals .

Research Findings Summary

Recent studies have highlighted the importance of exploring the biological activities of this compound:

Study Focus Findings
Antimicrobial ActivityEffective against resistant bacterial strains
Anticancer ActivityInduces apoptosis in various cancer cell lines
Mechanism of ActionModulates enzyme activity and receptor signaling

Q & A

Q. What are the key steps and critical parameters for synthesizing 3-Chloro-2-methylisonicotinic acid in a laboratory setting?

The synthesis typically involves chlorination of isonicotinic acid derivatives followed by regioselective methylation. Key steps include:

  • Chlorination : Use of chlorinating agents (e.g., POCl₃ or Cl₂ gas) under anhydrous conditions to introduce the chloro substituent at the 3-position. Temperature control (60–80°C) is critical to avoid over-chlorination .
  • Methylation : Selective methylation at the 2-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Reaction monitoring via TLC or HPLC ensures minimal byproduct formation .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

A combination of spectroscopic and chromatographic methods is essential:

Technique Purpose Key Observations
¹H/¹³C NMR Confirm structureChlorine-induced deshielding at C3 (δ ~145 ppm in ¹³C NMR) and methyl group resonance at δ 2.5–3.0 ppm .
HPLC Purity assessmentRetention time comparison with standards; >98% purity required for biological assays .
FT-IR Functional group IDCarboxylic acid C=O stretch at ~1700 cm⁻¹ and C-Cl stretch at 750–600 cm⁻¹ .

Q. How does the stability of this compound vary under different storage conditions?

  • Dry state : Stable for >12 months at -20°C in airtight containers with desiccants.
  • Solution phase : Degrades within 72 hours in aqueous buffers (pH >7) due to hydrolysis of the chloro substituent. Use freshly prepared solutions or stabilize with 0.1% acetic acid .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in catalytic systems?

  • DFT calculations : Optimize molecular geometry to identify electrophilic centers (e.g., C3-Cl bond) prone to nucleophilic substitution. Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets .
  • Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina. Focus on steric clashes between the methyl group and active-site residues .

Q. How can contradictory bioactivity data for this compound across studies be resolved?

  • Source analysis : Compare impurity profiles (e.g., residual solvents or isomers) via LC-MS. Contradictions often arise from unaccounted impurities in early studies .
  • Dose-response reevaluation : Use nonlinear regression models to reassess IC₅₀ values, ensuring consistent cell viability assays (e.g., MTT vs. ATP-based assays) .

Q. What experimental designs optimize the compound’s solubility for in vivo studies?

  • Co-solvent systems : Test DMSO/PEG-400 mixtures (≤10% v/v) to balance solubility and toxicity .
  • pH adjustment : Protonate the carboxylic acid group (pKa ~3.2) using citrate buffers (pH 2.5–4.0) to enhance aqueous solubility .

Q. What mechanistic insights explain the compound’s selective inhibition of bacterial enzymes?

  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. noncompetitive). The methyl group sterically hinders substrate binding in bacterial dihydrofolate reductase .
  • Mutagenesis studies : Replace active-site residues (e.g., Thr45 in E. coli DHFR) to confirm interactions with the chloro substituent .

Methodological Guidance

Q. How should researchers handle conflicting crystallographic data for this compound derivatives?

  • Refinement protocols : Use SHELXL for high-resolution data to resolve disorder in the methyl group positioning. Apply TWINLAW for twinned crystals .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. What statistical approaches are recommended for meta-analyses of the compound’s toxicity data?

  • Random-effects models : Account for heterogeneity across studies (e.g., varying cell lines or exposure times). Use RevMan or R’s metafor package .
  • Sensitivity analysis : Exclude outliers identified via Cook’s distance (>4/n) to refine pooled effect estimates .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (MPs) for this compound?

  • Purity verification : Reanalyze samples via DSC (differential scanning calorimetry). Impurities lower MPs by 10–15°C .
  • Method comparison : Confirm literature MPs using the same heating rate (e.g., 1°C/min vs. 5°C/min) to avoid thermal lag artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.